1-[(3-chlorobenzyl)sulfonyl]-N,N-dimethylpiperidine-4-carboxamide
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Overview
Description
1-[(3-CHLOROPHENYL)METHANESULFONYL]-N,N-DIMETHYLPIPERIDINE-4-CARBOXAMIDE is a synthetic organic compound with a complex structure It is characterized by the presence of a piperidine ring, a carboxamide group, and a methanesulfonyl group attached to a chlorophenyl moiety
Preparation Methods
The synthesis of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N,N-DIMETHYLPIPERIDINE-4-CARBOXAMIDE typically involves multiple steps:
Formation of the Methanesulfonyl Chloride Intermediate: This step involves the reaction of methane with sulfuryl chloride in a radical reaction to produce methanesulfonyl chloride.
Coupling with Piperidine Derivative: The methanesulfonyl chloride is then reacted with a piperidine derivative under controlled conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-[(3-CHLOROPHENYL)METHANESULFONYL]-N,N-DIMETHYLPIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the methanesulfonyl group, leading to the formation of methanesulfonates.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to changes in its functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include bases, oxidizing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(3-CHLOROPHENYL)METHANESULFONYL]-N,N-DIMETHYLPIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Material Science: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials with specific properties.
Biological Research: It is used in studies to understand its interactions with biological molecules and its potential effects on biological systems.
Mechanism of Action
The mechanism of action of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N,N-DIMETHYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The methanesulfonyl group is known to be highly reactive, allowing the compound to form covalent bonds with nucleophilic sites on target molecules. This interaction can lead to changes in the activity of the target molecules, affecting various biochemical pathways .
Comparison with Similar Compounds
1-[(3-CHLOROPHENYL)METHANESULFONYL]-N,N-DIMETHYLPIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
(3-Chlorophenyl)methanesulfonyl chloride: This compound shares the methanesulfonyl chloride group but lacks the piperidine and carboxamide groups.
N-Butyl-1-(3-chlorophenyl)methanesulfonamide: This compound has a similar methanesulfonyl group but differs in the attached amine and alkyl groups.
The uniqueness of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N,N-DIMETHYLPIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H21ClN2O3S |
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Molecular Weight |
344.9 g/mol |
IUPAC Name |
1-[(3-chlorophenyl)methylsulfonyl]-N,N-dimethylpiperidine-4-carboxamide |
InChI |
InChI=1S/C15H21ClN2O3S/c1-17(2)15(19)13-6-8-18(9-7-13)22(20,21)11-12-4-3-5-14(16)10-12/h3-5,10,13H,6-9,11H2,1-2H3 |
InChI Key |
OHFXFUONKPLCJS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1CCN(CC1)S(=O)(=O)CC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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